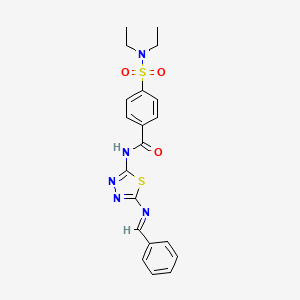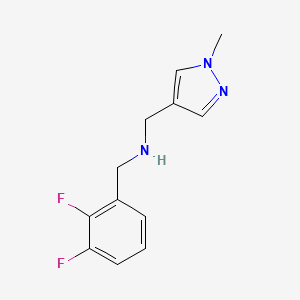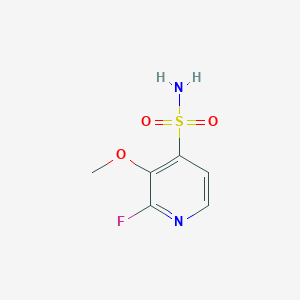
(E)-N-(5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H21N5O3S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of derivatives similar to (E)-N-(5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide involves various chemical reactions, aiming to explore their potential biological activities. For instance, a study by Palkar et al. (2017) describes the design, synthesis, and QSAR studies of novel analogs with potential antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating their significance in developing new antibacterial agents Palkar et al., 2017.
Similarly, compounds with a thiadiazole backbone have been evaluated for their antipsychotic and anticonvulsant properties, showcasing the versatility of thiadiazole derivatives in medicinal chemistry Kaur et al., 2012.
Antimicrobial and Antifungal Applications
Research has extended into the antimicrobial and antifungal efficacy of thiadiazole derivatives. Kobzar et al. (2019) found that sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related to the compound of interest, displayed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential in treating microbial infections Kobzar et al., 2019.
Fluorescent Sensors and Photodynamic Therapy
Benzimidazole and benzothiazole derivatives have been synthesized and evaluated as fluorescent sensors for metal ions such as Al3+ and Zn2+, demonstrating the utility of these compounds in sensing applications Suman et al., 2019. Moreover, derivatives have shown promise in photodynamic therapy for cancer treatment due to their significant singlet oxygen quantum yield, underscoring the potential of thiadiazole derivatives in medical applications Pişkin et al., 2020.
Anticancer and Antiviral Activities
Further studies have investigated the anticancer and antiviral activities of thiadiazole derivatives. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold, demonstrating promising anticancer activity against a panel of human cancer cell lines, indicating the potential of these compounds in cancer therapy Tiwari et al., 2017.
properties
IUPAC Name |
N-[5-[(E)-benzylideneamino]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-3-25(4-2)30(27,28)17-12-10-16(11-13-17)18(26)22-20-24-23-19(29-20)21-14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,22,24,26)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDMHGFCOIGGIC-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)N=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)


![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)
![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)
![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/no-structure.png)
![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)



![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2988618.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2988619.png)
